5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
5-Butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic core. The molecule features a butyl group at position 5 and a 2,3-dimethylphenyl substituent at position 1. These substituents confer unique steric and electronic properties, influencing its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
5-butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-5-9-20-11-18-16-14(17(20)22)10-19-21(16)15-8-6-7-12(2)13(15)3/h6-8,10-11H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIYQWPVYUZYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with 2,3-dimethylbenzaldehyde in the presence of a base, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents, melting points, and key functional groups of structurally related pyrazolo[3,4-d]pyrimidin-4-one derivatives:
Key Observations :
- Steric Effects : Bulky substituents like 2,3-dimethylphenyl and butyl groups (target compound) likely reduce solubility in polar solvents compared to smaller groups (e.g., methyl or phenyl) .
Anticancer Activity
- Leishmania Activity: Unsubstituted pyrazolo-pyrimidinones (e.g., Entry 1 in ) showed activity against Leishmania donovani, while methylsulfanyl or oxolan-2-yl derivatives were inactive .
Implications for Target Compound :
The butyl and dimethylphenyl groups may enhance membrane permeability (via lipophilicity) but could reduce water solubility, affecting bioavailability. The absence of electron-withdrawing groups (e.g., nitro) might limit DNA intercalation efficacy compared to compound 10e.
Critical Analysis of Substituent Impact
Biological Activity
5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for various pharmacological properties including anticancer and anti-inflammatory effects. This article aims to detail the biological activity of this compound based on recent research findings.
The primary mechanism of action for this compound involves its interaction with CDK2. By inhibiting CDK2 activity, the compound disrupts cell cycle progression, particularly affecting the transition from the G1 phase to the S phase. This inhibition leads to significant antitumor activity across various cancer cell lines.
Key Mechanisms:
- Inhibition of CDK2 : The compound binds to the active site of CDK2, preventing its phosphorylation activity which is crucial for cell cycle progression.
- Induction of Apoptosis : By blocking CDK2, the compound can trigger apoptotic pathways in cancer cells.
- Alteration of Gene Expression : The compound influences gene expression related to cell cycle regulation and apoptosis.
Recent studies have demonstrated that this compound exhibits significant biochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O |
| Molecular Weight | 270.33 g/mol |
| IC50 against CDK2 | 0.057 ± 0.003 μM |
| Antitumor Activity | Effective against multiple cell lines |
Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : In vitro studies showed that the compound exhibited potent antitumor effects against various cancer cell lines including breast and prostate cancer cells. The mechanism was primarily through CDK2 inhibition which led to reduced cell proliferation and increased apoptosis.
- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties with good bioavailability. Studies indicated that it could effectively reach therapeutic concentrations in vivo .
- Safety Profile : Toxicological assessments revealed that the compound has a low toxicity profile with no significant adverse effects observed in animal models at therapeutic doses. Histopathological examinations showed minimal degenerative changes in vital organs .
Case Studies
A notable case study involved the use of this compound in a xenograft model of human breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The study suggested that the compound's ability to inhibit CDK2 was a key factor in its antitumor efficacy.
Q & A
Q. What are the optimal synthetic routes for 5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
The synthesis involves multi-step organic reactions starting from substituted phenyl and pyrazolo-pyrimidine precursors. Key steps include:
- Condensation reactions : Combine pyrazole and pyrimidine derivatives with 2,3-dimethylphenyl and butyl substituents. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Catalytic optimization : Use Pd-based catalysts for cross-coupling reactions to attach the butyl group. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) improve yields .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the compound, followed by recrystallization in ethanol .
Q. How is the molecular structure of this compound validated?
Structural elucidation employs:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring systems. For example, the butyl group shows characteristic δ 0.9–1.6 ppm (triplet for terminal CH₃) .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 337.2 for C₁₉H₂₄N₄O⁺) .
- X-ray crystallography : SHELXL software refines crystallographic data to resolve bond angles and torsional strain in the pyrazolo-pyrimidine core .
Q. What biological targets are associated with this compound?
Pyrazolo[3,4-d]pyrimidines often target kinases and enzymes involved in cell proliferation:
- Kinase inhibition assays : Measure IC₅₀ values against CDK2 or EGFR using ATP-competitive binding assays. Fluorescence polarization or radiometric methods quantify inhibition .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase active sites, highlighting interactions with hydrophobic residues (e.g., Phe80 in CDK2) .
Advanced Research Questions
Q. How can researchers reconcile contradictory structure-activity relationship (SAR) data across analogs?
Discrepancies in substituent effects (e.g., methyl vs. nitro groups) require:
- SAR meta-analysis : Compare IC₅₀ values from multiple studies using multivariate regression to identify statistically significant substituent contributions .
- Crystallographic overlays : Align X-ray structures of analogs to assess steric clashes or conformational changes in target binding pockets .
- Free-energy perturbation (FEP) : Computational modeling quantifies substituent-induced energy changes in binding affinity .
Q. What methodologies optimize pharmacokinetic (PK) properties like solubility and metabolic stability?
- LogP determination : Shake-flask or HPLC methods measure partition coefficients. Aim for logP <5 to balance solubility and membrane permeability .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS to estimate metabolic half-life .
- Salt formation : Co-crystallize with succinic acid or HCl to enhance aqueous solubility .
Q. How are mechanistic studies designed to elucidate apoptotic or anti-inflammatory effects?
- Cellular assays : Treat cancer cell lines (e.g., MCF-7, HeLa) and measure apoptosis via Annexin V/PI staining or caspase-3/7 activation .
- Western blotting : Quantify pro-apoptotic proteins (Bax, cleaved PARP) and anti-inflammatory markers (NF-κB, TNF-α) .
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How should researchers address inconsistencies in biological assay results (e.g., variable IC₅₀ values)?
- Standardize assay conditions : Control ATP concentrations (e.g., 1 mM for kinase assays) and cell passage numbers .
- Dose-response validation : Repeat experiments with 8–12 concentration points and use nonlinear regression (GraphPad Prism) for robust IC₅₀ calculation .
- Orthogonal assays : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
